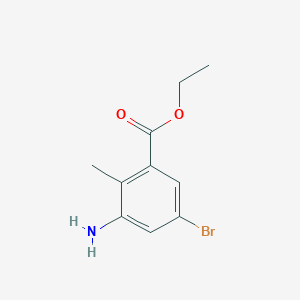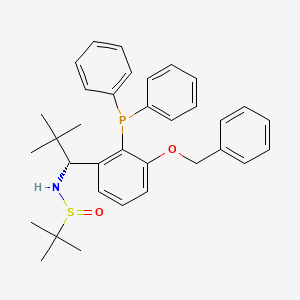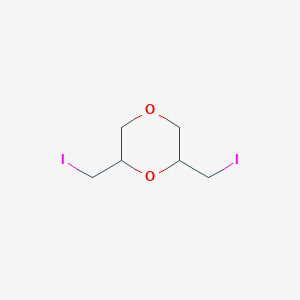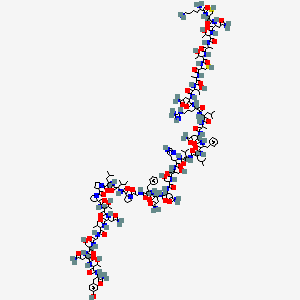
2-Iodo-5-(pyridin-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a pyridin-2-yl group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodopyridine with an oxazole precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error. The use of high-throughput screening techniques helps in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-5-(pyridin-2-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions, often facilitated by catalysts like palladium or platinum.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with dienophiles, to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
2-Iodo-5-(pyridin-2-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-(pyridin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The oxazole ring and the pyridin-2-yl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
2-Iodo-5-(pyridin-3-yl)oxazole: Similar structure but with the pyridinyl group at the third position.
2-Bromo-5-(pyridin-2-yl)oxazole: Similar structure but with a bromine atom instead of iodine.
2-Chloro-5-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-5-(pyridin-2-yl)oxazole is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C8H5IN2O |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
2-iodo-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Clé InChI |
SHMVZGQFXAGZFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)





![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)

![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)

